Hexa-2,4-dien-1-ol
Description
Significance of Conjugated Dienols in Modern Organic Synthesis
Conjugated dienols are pivotal intermediates and building blocks in modern organic synthesis due to the versatile reactivity offered by the conjugated pi system and the hydroxyl group. The conjugated double bonds can undergo various addition reactions, cycloadditions, and transition metal-catalyzed couplings, while the hydroxyl group can be readily functionalized or serve as a directing group for selective transformations solubilityofthings.comrsc.org. This bifunctional nature allows for the construction of complex molecular architectures from relatively simple precursors. Conjugated dienols are particularly useful in reactions that form carbon-carbon bonds, such as Diels-Alder reactions and cross-coupling processes, which are fundamental in the synthesis of natural products and pharmaceuticals msu.eduuib.no.
Structural Features of Hexa-2,4-dien-1-ol and Their Influence on Reactivity
The structure of this compound contains a conjugated diene system spanning carbons 2 through 5 and a primary alcohol group at carbon 1 medchemexpress.com. The conjugated diene allows for delocalization of pi electrons, influencing the molecule's stability and reactivity in reactions like electrophilic and nucleophilic additions. The presence of the hydroxyl group introduces polarity and the ability to form hydrogen bonds, which can impact solubility and direct the regioselectivity and stereoselectivity of certain reactions, particularly in metal-catalyzed processes foodb.casolubilityofthings.comrsc.org.
This compound can exist in different stereoisomeric forms depending on the configuration of the double bonds, notably the (2E,4E), (2E,4Z), (2Z,4E), and (2Z,4Z) isomers . The (2E,4E) isomer is a well-studied form contaminantdb.cafishersci.ca. The specific stereochemistry of the double bonds significantly influences the molecule's shape and, consequently, its reactivity and the stereochemical outcome of reactions such as Diels-Alder cycloadditions researchgate.net.
Key Physical Properties of (2E,4E)-Hexa-2,4-dien-1-ol:
| Property | Value | Source |
| Molecular Weight | 98.14 g/mol nih.gov | nih.gov |
| State (Room Temp) | Liquid solubilityofthings.com | solubilityofthings.com |
| Melting Point | -37.00 °C solubilityofthings.com, 28-33 °C (lit.) chemicalbook.com | solubilityofthings.comchemicalbook.com |
| Boiling Point | 148.00 °C solubilityofthings.com, 80 °C/12 mmHg (lit.) | solubilityofthings.com |
| Density | 0.8085 g/cm³ solubilityofthings.com, 0.871 g/mL at 25 °C chemicalbook.com | solubilityofthings.comchemicalbook.com |
| Solubility in Water | Moderately soluble solubilityofthings.com, Slightly miscible | solubilityofthings.com |
| Solubility in Organic Solvents | More soluble in ethanol (B145695) and ether solubilityofthings.com | solubilityofthings.com |
Note: Discrepancies in melting/boiling points may be due to different isomeric forms or measurement conditions.
Overview of Research Trajectories for Dienyl Alcohols
Research involving dienyl alcohols, including this compound, explores various synthetic methodologies and applications. Key research trajectories include:
Synthesis of Dienyl Alcohols: Development of efficient and stereoselective methods for synthesizing dienyl alcohols with defined double bond geometry. This includes approaches like Still-Gennari olefination and transition metal-catalyzed couplings such as Negishi and Suzuki-Miyaura couplings .
Reactions of Dienyl Alcohols: Investigation of their reactivity in various organic transformations. This encompasses traditional reactions like oxidation, reduction, and substitution, as well as pericyclic reactions such as Diels-Alder cycloadditions researchgate.net.
Transition Metal Catalysis: Utilizing transition metals, particularly palladium and nickel, to mediate selective transformations of dienyl alcohols, such as annulation reactions and cross-coupling for carbon-carbon bond formation rsc.orgresearchgate.netmarquette.edunih.gov. Recent studies have highlighted the role of the hydroxyl group in directing regioselectivity in these reactions rsc.orgnih.gov.
Applications in Complex Molecule Synthesis: Employing dienyl alcohols as key intermediates in the total synthesis of natural products and other biologically active compounds marquette.edu.
Material Science: Exploring the potential of dienyl alcohols in the development of novel materials, such as polymers solubilityofthings.com.
Detailed research findings illustrate the versatility of this compound and other dienyl alcohols. For instance, studies on palladium-catalyzed aminomethylative annulation of dienyl alcohols have demonstrated that the hydroxyl group can effectively direct the regioselectivity of Heck insertion across the internal C=C bond of conjugated dienes, enabling the synthesis of cyclic molecules with specific functionalization patterns rsc.orgnih.gov. Different ligands can influence the diastereoselectivity, leading to either cis- or trans-disubstituted products rsc.orgnih.gov.
Another area of research involves the use of dienyl alcohols in Diels-Alder reactions. Computational studies, such as Density Functional Theory (DFT) analysis, have been applied to understand the reaction mechanism between 2,4-hexadien-1-ol and dienophiles like maleic anhydride (B1165640), providing insights into the transition states and energy profiles of these cycloadditions researchgate.net.
Research also investigates the synthesis of dienyl alcohol derivatives. For example, 1-acetoxy-2,4-hexadiene can be prepared from 2,4-hexadien-1-ol via acylation google.com.
These research trajectories underscore the ongoing interest in understanding and harnessing the unique reactivity of this compound and related conjugated dienols for advancing synthetic organic chemistry.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
hexa-2,4-dien-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2-5,7H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIRRNXMZYDVDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC=CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8047632 | |
| Record name | 2,4-Hexadien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111-28-4 | |
| Record name | 2,4-Hexadien-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-28-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Hexadien-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Hexa 2,4 Dien 1 Ol and Its Derivatives
Diastereoselective and Enantioselective Synthesis Approaches
Achieving specific diastereomers and enantiomers of hexa-2,4-dien-1-ol is paramount for applications where stereochemistry influences biological activity or material properties. Several methods have been developed to address this challenge.
Olefination Strategies
Olefination reactions are fundamental carbon-carbon bond-forming processes that create alkenes. Variants of these reactions are employed to construct the conjugated diene system of this compound with controlled stereochemistry.
The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for synthesizing alkenes from phosphonate-stabilized carbanions and carbonyl compounds. wikipedia.org It typically favors the formation of E-alkenes. wikipedia.orgethz.ch While the classical HWE reaction often leads to predominantly E-alkenes, modifications and careful selection of reaction conditions, including the base and solvent, can influence the stereochemical outcome. wikipedia.orgconicet.gov.ar
In the context of dienol synthesis, HWE olefination can be applied to construct one of the double bonds in the conjugated system. For instance, an intramolecular HWE olefination has been used to form a C8-C9 double bond in the synthesis of complex molecules containing a conjugated diene system. conicet.gov.ar The stereochemical outcome in such cases can be influenced by factors like the base used and the structural constraints of the molecule undergoing cyclization. conicet.gov.ar
HWE olefination has also been employed in the synthesis of dienol derivatives. For example, a vinylogous HWE olefination was utilized to introduce an E,E-diene unit in the enantioselective synthesis of a tetramethyltrideca-2E,4E-dien-1-ol derivative. beilstein-journals.org This highlights the utility of HWE variants in controlling the geometry of conjugated dienes within more complex structures.
The Still-Gennari (SG) olefination is a modification of the HWE reaction that is particularly effective for the stereoselective synthesis of Z-alkenes. ethz.chtcichemicals.com This method typically employs phosphonates with electron-withdrawing groups, such as trifluoroethyl esters, and specific bases like potassium tert-butoxide in the presence of crown ethers, often at low temperatures. ethz.chtcichemicals.com
For the synthesis of this compound derivatives, the Still-Gennari olefination offers a route to access isomers with defined Z-configuration in the diene system. For example, SG olefination using bis(2,2,2-trifluoroethyl) (Z)-4-phosphonocrotonate and (E)-2-pentenal as substrates has demonstrated high (2Z,4Z) selectivity (≥98%) compared to HWE analogs (88–92%) in the synthesis of a related dienol. The enhanced Z-selectivity is attributed to the electron-withdrawing groups on the phosphonate, which influence the reaction mechanism towards kinetic control. ethz.ch
While the Still-Gennari olefination is powerful for Z-selectivity, its application to different dienol targets may require optimization of reagents and conditions. Research findings indicate that SG olefination can be complementary to HWE for accessing different diene isomers, although neither method alone may be universally applicable for achieving high selectivity for all possible stereoisomers of conjugated dienols. pnas.orgnih.gov
Here is a comparison of representative outcomes for Still-Gennari and HWE olefinations in the synthesis of a (2E,4Z)-dienol derivative:
| Metric | Still-Gennari Olefination | HWE Analog |
| Reaction Time | 2.5 h | 4 h |
| (2E,4Z) Selectivity | ≥98% | 88–92% |
| Scalability | ≤10 mmol demonstrated | ≤5 mmol typical |
Data based on the synthesis of a (2E,4Z)-dienol derivative using optimized conditions.
Horner-Wadsworth-Emmons (HWE) Olefination Variants
Transition Metal-Catalyzed Coupling Reactions
Transition metal-catalyzed cross-coupling reactions have revolutionized organic synthesis by providing powerful methods for forming carbon-carbon bonds. nih.gov Palladium catalysis, in particular, is widely used for constructing conjugated systems, including those found in this compound derivatives. These methods often allow for the coupling of pre-synthesized fragments, offering modularity and control over stereochemistry.
The Negishi coupling involves the palladium-catalyzed cross-coupling of organozinc compounds with organic halides or triflates. wikipedia.org This reaction is known for its high stereoselectivity, typically proceeding with retention of the configuration of the reacting partners. nih.govthieme-connect.de This characteristic makes it a valuable tool for constructing conjugated diene systems with defined stereochemistry.
Negishi coupling has been successfully applied in the synthesis of dienols. For instance, palladium-catalyzed Negishi couplings have enabled the modular construction of (2E,4Z)-dienols from halogenated precursors and organozinc reagents. A representative synthesis involves the reaction of a zirconocene (B1252598) intermediate, prepared from propargyl alcohol, with a (Z)-1-iodo-1-pentene derivative, catalyzed by PEPPSI-IPr. This approach yielded the desired dienol derivative with high stereochemical fidelity (≥98% retention of Z-configuration) and good yield (88%).
Research indicates that Negishi coupling is uniformly applicable and highly satisfactory for preparing various stereoisomers of 2,4-dienoic esters, often achieving ≥98% selectivity. pnas.orgpnas.org This suggests its potential for highly stereoselective synthesis of related dienols.
Here are representative performance data for a Palladium-Catalyzed Negishi Coupling in the synthesis of a (2E,4Z)-dienol derivative:
| Component | Specification | Outcome |
| Catalyst Loading | 1 mol% PEPPSI-IPr | 88% yield |
| Stereochemical Fidelity | (Z)-Configuration | ≥98% retention |
| Purification | Kugelrohr distillation | 95% purity |
Data based on the synthesis of a (2E,4Z)-dienol derivative.
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate, performed in the presence of a base. wikipedia.orglibretexts.org Like the Negishi coupling, the Suzuki-Miyaura reaction is known to proceed with retention of alkene geometry, making it suitable for stereoselective synthesis of conjugated systems. wikipedia.org
While perhaps less commonly employed for the direct synthesis of simple this compound compared to other methods, Suzuki-Miyaura coupling is valuable for constructing more complex dienol derivatives. It allows for the coupling of alkenylboronic acids or esters with alkenyl halides to form the conjugated diene system. wikipedia.org
Studies have shown that Suzuki coupling can be used to prepare stereodefined 2,4-dienoic esters, which are structurally related to dienols. For example, using CsF or nBu₄NF as a base has been found to enable the synthesis of specific stereoisomers of undeca-2,4-dienoates with ≥98% selectivity. pnas.orgpnas.org An experimental setup for a Suzuki-Miyaura coupling variation in dienol synthesis involved the reaction of a (Z)-1-propenyl-2-boronic acid pinacol (B44631) ester with an (E)-3-bromo-1-pentenol derivative, yielding the desired dienol derivative with 94% (2E,4Z) selectivity.
Although Suzuki coupling can be highly selective, some instances of stereo scrambling have been reported depending on the specific substrates and conditions. pnas.org However, recent advancements and optimization of reaction parameters, including the choice of base and catalyst, have led to highly stereoselective Suzuki-Miyaura coupling protocols for conjugated dienes. pnas.orgnih.gov
Here are key results from an experimental setup for a Suzuki-Miyaura Coupling variation in dienol synthesis:
| Metric | Outcome |
| Isolated Yield | 76% |
| (2E,4Z) Selectivity | 94% |
Other Cross-Coupling Methodologies for Dienyl Systems
Cross-coupling reactions are powerful tools for constructing carbon-carbon bonds and have been applied to the synthesis of dienyl systems, including those related to this compound. These methods typically involve coupling two different molecular fragments, often catalyzed by transition metals like palladium or nickel.
One approach involves the palladium-catalyzed Negishi coupling, which can be used to construct (2E,4Z)-dienols from halogenated precursors. A representative synthesis utilizes a zirconocene intermediate, prepared from propargyl alcohol, which is then coupled with a (Z)-1-iodo-1-pentene. This method has demonstrated high stereochemical fidelity, retaining the (Z)-configuration of the starting material, and can be scaled up for multigram synthesis with good yields pnas.org.
Suzuki-Miyaura coupling, another palladium-catalyzed cross-coupling reaction, has also shown promise for dienol synthesis, although it is less commonly employed for this specific purpose. One example involves the reaction of a (Z)-1-propenyl-2-boronic acid pinacol ester with (E)-3-bromo-1-pentenol, utilizing a CsF base. This method yielded the desired (2E,4Z) isomer with good selectivity, though it requires a subsequent oxidation step to access dienals for further transformations .
Nickel-catalyzed cross-electrophile vinyl-vinyl coupling presents an alternative strategy for accessing dienylboronates, which can serve as precursors to dienols. This method allows for the direct synthesis of dienylboronates bearing an alcohol group, circumventing the need for protection-deprotection steps often required in conventional coupling methods. chinesechemsoc.orgchinesechemsoc.org.
Chiral Auxiliary and Ligand-Controlled Asymmetric Synthesis
Asymmetric synthesis aims to produce chiral compounds with high enantiomeric purity. For dienyl alcohols, this often involves the use of chiral auxiliaries or ligands in conjunction with metal catalysts.
One strategy involves the catalytic asymmetric vinylation of aldehydes. Progress has been reported in the generation of enantioenriched (Z)-dienyl alcohols using rhodium catalysts with acetylene, hydrogen, and an aldehyde. nih.gov.
Ligand-controlled palladium-catalyzed reactions have been explored for the asymmetric synthesis of dienyl systems. For instance, a palladium-catalyzed aminomethylative annulation of dienyl alcohols with aminals has been developed, allowing for the diastereodivergent synthesis of substituted isochromans. The use of a chiral phosphinamide ligand enabled the synthesis of chiral cis-products with good enantioselectivity. researchgate.net.
Asymmetric Diels-Alder reactions utilizing chiral catalysts or auxiliaries can also lead to chiral cyclic precursors that can be transformed into chiral dienols. An asymmetric Diels-Alder reaction of 2,4-dienols with methyl acrylate, catalyzed by a chiral Zn(II)/Mg(II) bimetallic template, has been reported to achieve enantioselectivity researchgate.net.
Control of Geometric Isomerism during Dienol Preparation
Controlling the geometric isomerism (E/Z configuration) of the double bonds in conjugated dienols like this compound is crucial for their synthesis and application, as different isomers can exhibit distinct properties.
Various synthetic strategies are employed to favor the formation of specific isomers. For instance, Still-Gennari (SG) olefination using fluorinated phosphonates is known to provide high (2Z) selectivity in the synthesis of dienols, superior to that achieved with Horner-Wadsworth-Emmons (HWE) olefination. The enhanced selectivity is attributed to the electron-withdrawing nature of the trifluoroethyl groups, which reduces ylide basicity and minimizes alkene isomerization .
Transition metal-catalyzed cross-coupling reactions, such as Negishi coupling, can also offer control over geometric isomerism by utilizing stereodefined halogenated precursors pnas.org. For example, coupling with (Z)-1-iodo-1-pentene yielded the (2E,4Z) isomer with high retention of the (Z)-configuration .
The synthesis of specific isomers can also be achieved through selective reduction methods. For instance, the preparation of (2E,4E)-hexa-2,4-dien-1-ol has been reported via silica (B1680970) gel-mediated enolization . Selective hydrogenation of alkynes using poisoned palladium catalysts typically yields cis isomers, while reductions with sodium in liquid ammonia (B1221849) tend to produce trans isomers perfumerflavorist.com.
Preventing isomerization during purification steps is also critical for obtaining geometrically pure dienols. Techniques such as low-temperature silica gel chromatography and Kugelrohr distillation under high vacuum are often necessary .
Cycloaddition-Based Synthetic Routes
Cycloaddition reactions, particularly Diels-Alder reactions, provide powerful routes to construct cyclic systems that can serve as precursors to conjugated dienols.
Diels-Alder Reactions in the Preparation of Dienol Precursors
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene (B86901) derivative. This reaction is widely used in organic synthesis due to its ability to form six-membered rings with good control over regio- and stereochemistry wikipedia.org.
This compound can participate as a diene in Diels-Alder reactions. For example, the reaction of (E,E)-2,4-hexadien-1-ol with maleic anhydride (B1165640) in refluxing toluene (B28343) yields a crystalline material ens-lyon.fr. This reaction involves the cycloaddition followed by an intramolecular reaction of the pendant alcohol with the anhydride moiety, leading to a bicyclic lactone acid derivative ens-lyon.frresearchgate.net. The stereochemical outcome of this reaction often follows the endo rule, leading to cis-fused products ens-lyon.fr.
Diels-Alder reactions involving dienylboronates as dienes have also been explored, providing access to substituted cyclohexenol (B1201834) derivatives through tethered intramolecular reactions rsc.org.
Hetero-Diels-Alder Reactions for Dienol System Construction
Hetero-Diels-Alder reactions are variants where at least one atom in the diene or dienophile is a heteroatom (e.g., N, O, S) wikipedia.orgillinois.edu. These reactions are useful for constructing heterocycles, which can sometimes be elaborated into dienol systems.
This compound has been shown to participate in hetero-Diels-Alder reactions as a diene. For instance, a vanadium-catalyzed nitroso hetero-Diels-Alder reaction between this compound and a Boc-protected hydroxylamine (B1172632) (which is oxidized in situ to a nitroso dienophile) has been reported. This reaction yields 3,6-dihydro-2H-1,2-oxazine products beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org. The regioselectivity of such reactions can be influenced by the electronic properties of the diene and dienophile beilstein-journals.org.
While vinyl alcohol itself is unstable, existing primarily as acetaldehyde, equivalents such as vinyl acetate (B1210297) can act as dienophiles in Diels-Alder reactions stackexchange.comechemi.com. Although not directly forming a dienol, this illustrates the principle of using masked functionalities in cycloaddition reactions that could potentially be part of a route to dienol systems.
Reduction-Based Synthesis Pathways
Reduction reactions play a significant role in the synthesis of this compound, particularly in converting other functional groups to the primary alcohol or in controlling the saturation of the carbon chain.
One common reduction pathway involves the reduction of α,β-unsaturated aldehydes or carboxylic acids to the corresponding alcohols. For example, sorbyl aldehyde (hexa-2,4-dienal) can be reduced to this compound using reducing agents such as sodium borohydride (B1222165) google.com. This method allows for the selective reduction of the aldehyde group while preserving the conjugated diene system .
Catalytic hydrogenation can be used to reduce double bonds. While complete hydrogenation would lead to hexan-1-ol, controlled or selective hydrogenation can be employed at different stages of a synthesis to introduce or modify the degree of saturation in the carbon chain. However, achieving selective reduction of only certain double bonds in a conjugated system can be challenging.
The synthesis of related dienols, such as cis-hex-3-en-1-ol, can involve the selective catalytic hydrogenation or partial chemical reduction of hexyn-1-ol perfumerflavorist.com. This highlights the use of reduction to control the position and geometry of double bonds in unsaturated alcohols.
Diisobutylaluminum hydride (DIBAL-H) is another reducing agent used in the synthesis of dienols, for example, in the reduction of dienyl esters to the corresponding alcohols whiterose.ac.ukpitt.edu.
Reduction reactions can also be part of a multi-step synthesis starting from different precursors. For instance, a route to cis-hex-3-en-1-ol involves selective oxidative partitioning of a methoxy-substituted double bond, followed by reduction of an aldehydic group and subsequent transformations perfumerflavorist.com.
Selective Reduction of Dienals to Dienols
The selective reduction of hexa-2,4-dienal to this compound is a direct route that preserves the conjugated diene system while converting the aldehyde functionality to a primary alcohol. This transformation requires careful selection of reducing agents to avoid saturation of the carbon-carbon double bonds.
One reported method for the selective reduction of (2E,4Z)-hexa-2,4-dienal utilizes a catalytic system involving RuCl₂[(R)-BINAP]/(R,R)-DPEN and HCO₂H/Et₃N azeotrope as the reductant. This Noyori-type catalyst system achieved a high conversion of 99% in 24 hours, yielding the corresponding (2E,4Z)-alcohol.
Another common reducing agent for α,β-unsaturated aldehydes is sodium borohydride (NaBH₄). Reduction of (2E,4E)-2,4-decadienal, a related dienal, with sodium borohydride in ethanol (B145695) at 0–5°C yields the corresponding alcohol in 85% yield. This method is noted for its mild conditions and minimal isomerization of the double bonds. Diisobutylaluminum hydride (DIBAL-H) has also proven effective in selectively reducing carbonyl groups in conjugated systems while retaining carbon-carbon double bonds. uic.edu
Catalytic Hydrogenation Methods for Dienol Production
Catalytic hydrogenation can be employed to synthesize this compound, although careful control of reaction conditions and catalyst selection are crucial to achieve selective reduction of the aldehyde group without fully saturating the diene system or to produce specific partially hydrogenated products. ebsco.com
Platinum-based catalysts have been investigated for the catalytic hydrogenation of α,β-unsaturated aldehydes to α,β-unsaturated alcohols. google.com For instance, a platinum suspension treated with cobalt acetate tetrahydrate has been used to hydrogenate substituted hexa-2,4-dien-1-al derivatives under normal pressure at room temperature, yielding the corresponding dienols in high yields (e.g., 90.7% for 6-acetoxy-3-methyl-hexa-2,4-dien-1-al). google.com
Hydrogenation of sorbic alcohol (a stereoisomer of this compound) using CpRu complexes, such as [CpRu(sorbic acid)]CF₃SO₃, has been shown to selectively produce cis-hex-3-en-1-ol under mild conditions in liquid two-phase systems. researchgate.net This highlights the potential for catalytic hydrogenation to yield specific partially saturated products depending on the catalyst and conditions employed. While this example focuses on a derivative, the principle of selective hydrogenation of conjugated systems using ruthenium catalysts is relevant to this compound synthesis.
Chemoenzymatic Synthetic Approaches for Dienols
Chemoenzymatic synthesis combines the specificity and efficiency of enzymatic transformations with the versatility of chemical reactions, offering a powerful approach for the synthesis of complex molecules, including dienols. nih.govmdpi.commdpi.com This strategy leverages the high regio- and stereoselectivity often associated with biocatalysts. nih.govnih.gov
While direct chemoenzymatic routes specifically for this compound are not extensively detailed in the provided search results, the broader application of chemoenzymatic methods for synthesizing dienols and related compounds is evident. For example, chemoenzymatic approaches have been developed for the synthesis of enantiomerically enriched bicyclic carbocycles from allylic alcohols using enzymes like Candida parapsilosis ATCC 7330 for enantioselective hydrolysis. scirp.orgscirp.org This demonstrates the utility of enzymes in introducing chirality and selectively transforming functional groups in unsaturated alcohol systems.
Enzymes have also been employed in the synthesis of dienal precursors or related natural products containing conjugated double bonds. Studies on the chemoenzymatic synthesis of plant natural product-inspired compounds highlight the use of enzymes such as oxidoreductases and lipases in key steps to achieve desired stereochemistry and regioselectivity. nih.gov The oxidation of aliphatic alcohols, including this compound, by specific enzymes has also been noted, suggesting potential enzymatic routes for interconverting dienols and dienals or introducing other functionalities. thieme-connect.de
The field of chemoenzymatic synthesis is continuously evolving, with research focusing on developing novel synthetic pathways that are both efficient and environmentally friendly. mdpi.com The integration of biocatalysis with chemical transformations holds significant potential for the selective synthesis of dienols and their derivatives with precise control over stereochemistry. nih.govmdpi.com
Mechanistic Elucidation of Chemical Reactivity and Transformations
Fundamental Reaction Pathways of Hexa-2,4-dien-1-ol
This compound undergoes characteristic reactions associated with both dienes and primary allylic alcohols. These include oxidation and reduction of the double bonds and the alcohol, as well as nucleophilic substitution at the allylic carbon bearing the hydroxyl group.
Oxidation Mechanisms: Formation of Conjugated Dienals and Dienoic Acids
Oxidation of the primary allylic alcohol group in this compound can yield conjugated dienals and further oxidation can lead to conjugated dienoic acids. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4) and chromium trioxide (CrO3) . The mechanism typically involves the oxidation of the hydroxyl group to an aldehyde, followed by further oxidation to a carboxylic acid if conditions are sufficiently strong. For instance, mild oxidation would favor the formation of hexa-2,4-dienal, while stronger conditions would lead to hexa-2,4-dienoic acid .
Reduction Mechanisms: Saturation of Double Bonds and Allylic Alcohols
Reduction of this compound can target either the double bonds or the allylic alcohol. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is a typical method for reducing the double bonds, potentially leading to saturated alcohols like hexane-1-ol or partially saturated products depending on the reaction control . Reduction of the allylic alcohol to an alkane is also possible under specific reducing conditions, although the primary reactivity often lies with the more accessible pi system of the diene.
Nucleophilic Substitution Reactions at the Allylic Hydroxyl Position
The hydroxyl group in this compound is located at an allylic position, making it susceptible to nucleophilic substitution reactions. These reactions can proceed via SN1' or SN2' mechanisms, often involving allylic rearrangement where the double bond shifts. In SN1' reactions, a carbocation intermediate is formed, allowing for resonance and potential attack by a nucleophile at either end of the allylic system lscollege.ac.in. SN2' reactions involve direct attack of the nucleophile at the terminal carbon of the allylic system, with simultaneous displacement of the leaving group and rearrangement of the double bond lscollege.ac.in. Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a better leaving group, facilitating substitution .
Cycloaddition Chemistry of the Dienyl Moiety
The conjugated diene system in this compound is a reactive component in cycloaddition reactions, particularly the Diels-Alder reaction.
Diels-Alder Reaction Dynamics: Regioselectivity and Stereoselectivity
The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile, forming a cyclohexene (B86901) ring wikipedia.org. This compound can act as the diene component in this reaction. The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by factors such as the electronic properties of the diene and dienophile, steric effects, and orbital symmetry considerations wikipedia.orgmasterorganicchemistry.comcaltech.edu.
Regioselectivity in Diels-Alder reactions involving substituted dienes like this compound is often predicted by the ortho-para rule, which relates the substitution pattern of the product to the frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) wikipedia.orgcaltech.edu. For a diene with an electron-donating group (like the allylic alcohol in this compound), the largest HOMO coefficient is typically at the terminal carbon, influencing where the dienophile's carbon with the largest LUMO coefficient will bond wikipedia.org.
Stereoselectivity is also a key aspect of the Diels-Alder reaction. The stereochemistry of the dienophile is preserved in the cyclic product; cis substituents on the dienophile result in cis substituents on the cyclohexene ring, and trans substituents result in trans substituents masterorganicchemistry.com. For the diene, substituents on the "outside" of the s-cis conformation of the diene end up on the same face of the newly formed ring, as do substituents on the "inside" masterorganicchemistry.com. The reaction typically favors the endo transition state, leading to the endo product, although exo products can also form, particularly under thermodynamic control masterorganicchemistry.comcaltech.edu.
Hetero-Diels-Alder Reactions: Substrate Scope and Mechanistic Investigations (e.g., Nitroso Dienophiles)
This compound can also participate in hetero-Diels-Alder reactions, where one or more atoms in the diene or dienophile are heteroatoms wikipedia.org. A notable example is the reaction with nitroso dienophiles, which are highly reactive species that can be generated in situ beilstein-journals.orgnih.gov. The hetero-Diels-Alder reaction between a conjugated diene and a nitroso dienophile forms a 3,6-dihydro-2H-1,2-oxazine scaffold beilstein-journals.orgnih.gov.
Research has investigated the scope and mechanism of these reactions, including those involving this compound. For instance, a vanadium-catalyzed nitroso hetero-Diels-Alder reaction between this compound and a Boc-protected hydroxylamine (B1172632) (which is oxidized in situ to the nitroso dienophile) has been reported beilstein-journals.org. This reaction yielded hetero-Diels-Alder products with varying regioselectivity depending on the conditions beilstein-journals.org. Dienes with electron-donating substituents, such as this compound, have been shown to be more reactive in nitroso hetero-Diels-Alder reactions compared to those with electron-withdrawing groups beilstein-journals.org. The regioselectivity in these reactions can be influenced by steric effects and potentially by coordination to a metal center in catalyzed versions beilstein-journals.org.
Rearrangement Reactions and Sigmatropic Shifts in Dienol Systems
Dienol systems, such as this compound, can undergo various rearrangement reactions, including pericyclic reactions like sigmatropic shifts. Sigmatropic rearrangements involve the concerted reorganization of bonding electrons within a molecule, resulting in the migration of a sigma bond across a pi system. [PubChem 25, 27, 30, 33]
While this compound is a 2,4-dien-1-ol rather than a 1,5-dien-3-ol (the substrate for the classic Oxy-Cope rearrangement), the general principles of sigmatropic shifts in systems containing allylic or homoallylic alcohol moieties are relevant. The Oxy-Cope rearrangement, for instance, is a well-known fishersci.nofishersci.no-sigmatropic rearrangement of 1,5-dien-3-ols, accelerated by the presence of an alkoxide. [PubChem 32, 34] Although this compound does not directly fit the 1,5-dien-3-ol structure, related sigmatropic processes can occur in dienol systems depending on structural features and reaction conditions.
One relevant example in related systems is the fishersci.nofishersci.ie-sigmatropic shift. Research on substituted hexa-dien-1-ol analogs, such as (E)-4-methylhexa-3,5-dien-1-ol, has demonstrated that oxy-anion accelerated fishersci.nofishersci.ie-sigmatropic shifts can occur. [PubChem 39] This suggests that similar anionic rearrangements could potentially be induced in this compound under appropriate basic conditions, involving the migration of a group across three atoms with a shift in the pi system.
Other types of sigmatropic rearrangements, such as fishersci.iefishersci.no-hydrogen shifts, are also known to occur in conjugated dienes. [PubChem 30] While studies specifically detailing a fishersci.iefishersci.no-H shift in this compound were not found, the conjugated diene component makes such a rearrangement theoretically possible under thermal conditions, involving the migration of a hydrogen atom from the hydroxyl group or an allylic carbon to a terminal carbon of the diene system, accompanied by a shift in the double bonds.
The specific outcome and feasibility of these rearrangements in this compound would depend on factors such as the stereochemistry of the diene (cis or trans), the reaction temperature, and the presence of catalysts or bases.
Electrophilic and Nucleophilic Addition Reactions to the Conjugated Diene
The conjugated diene system in this compound is a site of significant reactivity, particularly towards addition reactions. Conjugated dienes are generally more reactive than isolated alkenes due to the delocalization of pi electrons across the four carbon atoms. [PubChem 9, 16]
Electrophilic Addition Reactions:
Electrophilic addition to conjugated dienes can result in two main types of products: 1,2-addition products (direct addition) and 1,4-addition products (conjugate addition). [PubChem 9, 13, 16, 18, 37] The reaction is initiated by the attack of an electrophile (E⁺) on one of the double bonds, typically at the terminus to form a more stable allylic carbocation intermediate. [PubChem 9, 13, 16, 20, 31, 37]
For this compound, protonation (addition of H⁺) could occur at either end of the conjugated system, leading to resonance-stabilized allylic carbocations. Subsequent attack by a nucleophile (Nu⁻) can then occur at either of the two electrophilic carbons of the allylic system, leading to a mixture of 1,2 and 1,4 addition products. [PubChem 9, 13, 16, 18, 37]
The regioselectivity (whether 1,2 or 1,4 addition predominates) and stereochemistry of electrophilic additions to conjugated dienes are influenced by factors such as the reaction temperature (kinetic vs. thermodynamic control) and the nature of the electrophile and nucleophile. [PubChem 9, 18, 20] At lower temperatures, the 1,2-addition product is often favored (kinetic control) because the transition state leading to it is typically lower in energy. [PubChem 18, 20] At higher temperatures, the more stable 1,4-addition product is usually favored (thermodynamic control). [PubChem 18, 20]
While specific data for electrophilic additions to this compound is limited in the provided sources, the general principles observed for other conjugated dienes, such as 1,3-butadiene, would apply to the diene portion of the molecule. [PubChem 13, 16, 18]
A notable reaction involving the conjugated diene system of this compound is the Diels-Alder reaction. This is a [4+2] cycloaddition reaction between a conjugated diene and a dienophile (an alkene or alkyne). [PubChem 29, 38, 39] this compound acts as the diene component. The reaction with maleic anhydride (B1165640), a common dienophile, has been reported, resulting in the formation of a cyclic adduct. [PubChem 29, 38] This cycloaddition is distinct from typical electrophilic or nucleophilic additions but highlights the reactivity of the conjugated diene system.
Nucleophilic Addition Reactions:
Nucleophilic addition to simple, non-activated alkenes is generally unfavorable. However, conjugated systems, particularly those adjacent to electron-withdrawing groups (like in α,β-unsaturated carbonyl compounds), can undergo nucleophilic conjugate addition (1,4-addition), also known as the Michael reaction. [PubChem 14, 19, 21, 22, 35]
This compound itself does not possess a strongly electron-withdrawing group directly conjugated to the diene, unlike α,β-unsaturated carbonyls. Therefore, direct nucleophilic 1,4-addition to the diene system as seen in Michael reactions is not a primary mode of reactivity for the dienol in its neutral form. However, under specific conditions or if the electronic properties of the diene are altered (e.g., through complexation or functionalization), nucleophilic attack on the pi system could potentially occur.
The alcohol functional group in this compound can undergo typical reactions of primary alcohols, such as oxidation, reduction of nearby functional groups, and nucleophilic substitution reactions under appropriate conditions. [PubChem 15, 11] However, the focus here is on the reactivity of the conjugated diene system.
Data Tables
Specific quantitative data (e.g., reaction yields, rate constants, product ratios) for the rearrangement, sigmatropic shift, electrophilic addition, and nucleophilic addition reactions specifically of this compound were not extensively detailed in the provided search results. The literature primarily discusses the general mechanisms and outcomes for classes of compounds like conjugated dienes and dienols, or provides specific examples for related or substituted analogs. Therefore, a detailed data table focusing solely on this compound for these reaction types cannot be comprehensively generated from the provided information.
Advanced Spectroscopic and Chromatographic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment
NMR spectroscopy is a powerful tool for elucidating the structure and stereochemistry of Hexa-2,4-dien-1-ol. Both ¹H and ¹³C NMR can provide detailed information. ¹H NMR is particularly useful for confirming the double-bond geometry through analysis of coupling constants. For conjugated dienes, trans-coupling constants are typically in the range of 12–16 Hz. The characteristic signals in the ¹H NMR spectrum correspond to the vinylic protons, the allylic protons adjacent to the hydroxyl group, and the methyl group protons. ichemical.comrsc.org For example, the ¹H NMR spectrum of (2E,4E)-hexa-2,4-dien-1-ol shows distinct multiplets and doublets in the vinylic region (δ 5.5-6.2 ppm), a doublet for the methylene (B1212753) group adjacent to the hydroxyl group (around δ 4.0 ppm), and a doublet for the methyl group (around δ 1.7 ppm). ichemical.com Analysis of the splitting patterns and chemical shifts allows for the assignment of each proton and confirmation of the conjugated diene system and the presence of the primary alcohol. ichemical.comrsc.org ¹³C NMR provides information about the carbon skeleton, with signals appearing in the vinylic region (δ 120-140 ppm) and characteristic shifts for the carbon bearing the hydroxyl group and the methyl carbon. rsc.org
Mass Spectrometry (MS) for Molecular Ion Analysis and Fragmentation Pathway Elucidation
Mass spectrometry is used to determine the molecular weight of this compound and to gain insights into its structure through fragmentation analysis. The electron ionization (EI) mass spectrum typically shows a molecular ion peak at m/z 98, corresponding to the molecular formula C₆H₁₀O. foodb.ca Fragmentation patterns arise from the cleavage of chemical bonds, yielding characteristic fragment ions. These fragmentation pathways can help confirm the structural features, such as the presence of the hydroxyl group and the conjugated diene. Analysis of the mass spectrum fragmentation pattern and comparison with spectral libraries, such as the NIST library, can aid in the identification of the compound. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Vibrational Analysis in Reaction Intermediates
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of these groups. Key absorptions include a broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the hydroxyl group. nist.gov The presence of conjugated double bonds is indicated by C=C stretching vibrations typically observed in the region of 1600-1680 cm⁻¹. C-H stretching vibrations in the alkenyl and alkyl regions are also observed. nist.gov IR spectroscopy can be valuable for monitoring chemical reactions involving this compound by observing the appearance or disappearance of characteristic functional group peaks. chegg.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Purity Determination
GC-MS is a hyphenated technique that combines the separation power of gas chromatography with the identification capabilities of mass spectrometry. It is a standard method for analyzing mixtures containing this compound and for determining its purity. In GC-MS analysis, the compound is separated based on its volatility and interaction with the stationary phase of the GC column. Common columns used include DB-1 or CBP-5 columns. The separated components then enter the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. researchgate.net The retention time of this compound in the chromatogram and its mass spectrum are compared to reference standards or spectral libraries for identification and purity assessment. A high-purity sample of this compound would show a predominant peak at the expected retention time with a corresponding mass spectrum matching the reference. thermofisher.com GC-MS can detect and identify impurities present in the sample. researchgate.netjaper.in
High-Performance Liquid Chromatography (HPLC) for Separation and Analysis of Dienol Isomers
HPLC is a versatile technique used for the separation and analysis of non-volatile or less volatile compounds, including isomers of this compound. Different stationary phases and mobile phases can be employed to achieve separation based on varying interactions. Reverse-phase HPLC is a common mode for analyzing this compound. sielc.com The separation of dienol isomers, such as the (E,E), (E,Z), (Z,E), and (Z,Z) forms, can be challenging but is crucial for characterizing the isomeric composition of a sample. mtc-usa.com HPLC methods using columns like Newcrom R1 with mobile phases containing acetonitrile, water, and an acidic modifier (like phosphoric acid or formic acid for MS compatibility) have been developed for the analysis of this compound. sielc.com The choice of stationary phase and mobile phase composition is critical for achieving adequate separation of the different geometric isomers, which can have slightly different polarities and shapes. mtc-usa.com
Chiral Chromatography for Enantiomeric Excess Determination
This compound, in its unsubstituted form, does not possess a chiral center and is therefore not a chiral compound. contaminantdb.camimedb.org Chiral chromatography, such as chiral HPLC or chiral GC, is a technique used to separate enantiomers, which are stereoisomers that are non-superimposable mirror images of each other. mtc-usa.comwisc.edu Since this compound is achiral, this technique would not be directly applied to separate enantiomers of the parent compound. However, chiral chromatography would be relevant for the analysis of chiral derivatives of this compound or for assessing the enantiomeric purity of reactions where this compound is synthesized from or used to synthesize chiral intermediates or products. rsc.orgnih.gov For instance, if a synthetic route to this compound involved a chiral catalyst or a chiral starting material that introduced chirality elsewhere in the molecule, chiral chromatography would be essential for analyzing the resulting stereoisomers and determining enantiomeric excess. rsc.orgnih.govwiley-vch.de Chiral GC columns like CP-Chiralsil-Dex-CB or Chiraldex-B-PM are examples of stationary phases used for the separation of chiral compounds. rsc.orgwisc.eduwiley-vch.de
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
DFT is a widely used computational method for studying the electronic structure of molecules and predicting their properties and reactivity researchgate.net. It has been applied to investigate the reaction mechanisms of hexa-2,4-dien-1-ol in various contexts, particularly in pericyclic reactions such as the Diels-Alder reaction researchgate.net. DFT calculations can provide a "road map" for reactions, indicating whether expected products will form and studying reaction intermediates researchgate.net.
Transition State Analysis and Reaction Coordinate Mapping
DFT is instrumental in locating and characterizing transition states (TS) for reactions involving this compound. Transition states represent the highest energy point along a reaction pathway, and their analysis provides crucial information about the activation energy and the molecular rearrangements occurring during the reaction chemrestech.com. By mapping the reaction coordinate, which describes the change in molecular geometry as reactants transform into products via the transition state, computational studies can reveal the step-by-step process of a chemical transformation chemrestech.com. For instance, in studies of Diels-Alder reactions involving 2,4-hexadien-1-ol, DFT has been used to analyze the transition state structures and understand the concerted or stepwise nature of the cycloaddition researchgate.netnih.gov. Transition state analysis using DFT can involve calculating molecular vibration frequencies to confirm the nature of stationary points, with a single negative frequency indicating a transition state chemrestech.com.
Solvent Effects on Reaction Energetics and Pathways
The presence of a solvent can significantly influence reaction energetics and pathways. Computational studies using DFT can incorporate solvent effects through various models, such as implicit solvation models nih.gov. These models treat the solvent as a continuous dielectric medium surrounding the solute molecule, allowing for the calculation of reaction energies and transition state stabilities in different solvents nih.gov. Studies on pericyclic reactions, including those potentially involving dienols, have shown that polar solvents can lead to a minor decrease in Gibbs free energy of activation researchgate.net. For example, the free activation energy for a reaction in water was deduced as 4.1 kJ, while in ethanol (B145695) solvent it decreased to 6.1 kJ researchgate.net. This highlights the importance of considering solvent effects in computational studies to accurately predict reaction outcomes.
Frontier Molecular Orbital (FMO) Theory Analysis of Reactivity and Selectivity
Frontier Molecular Orbital (FMO) theory, developed by Fukui, is a powerful tool for understanding and predicting the reactivity and selectivity of chemical reactions based on the interactions between the highest occupied molecular orbital (HOMO) of one reactant and the lowest unoccupied molecular orbital (LUMO) of the other reactant researchgate.netresearchgate.net. For this compound, as a conjugated diene, its reactivity in cycloaddition reactions like the Diels-Alder is often analyzed through the interaction of its HOMO with the LUMO of the dienophile researchgate.netbeilstein-journals.org.
FMO analysis can help determine whether a reaction is a normal electron-demand (diene HOMO interacting with dienophile LUMO) or inverse electron-demand (diene LUMO interacting with dienophile HOMO) process researchgate.net. The energy gap between the interacting frontier orbitals is inversely related to the reactivity; a smaller gap generally indicates higher reactivity researchgate.net. Computational studies have used FMO analysis to understand the regioselectivity of reactions involving substituted dienes like 2,4-hexadien-1-ol, where the position and electronic nature of substituents influence the electron density distribution in the frontier orbitals beilstein-journals.org.
Prediction of Thermodynamic and Kinetic Parameters for Dienol Transformations
Computational methods, particularly DFT, can be used to predict thermodynamic and kinetic parameters for reactions involving this compound. Thermodynamic parameters, such as reaction enthalpy (ΔH) and Gibbs free energy change (ΔG), provide information about the spontaneity and equilibrium of a reaction researchgate.netchemrestech.com. Kinetic parameters, such as activation energy (Ea) and rate constants (k), describe the reaction rate chemrestech.com.
DFT calculations can determine the energies of reactants, products, and transition states, allowing for the calculation of these parameters researchgate.netchemrestech.com. For example, the free enthalpy of a nih.govnih.gov-H shift reaction in (Z)-hexa-1,3-diene was theoretically calculated to be -15.301 kJ/mol, indicating an exergonic reaction chemrestech.com. Activation energies can also be calculated from the energy difference between the reactants and the transition state chemrestech.com. These predicted parameters can be compared with experimental data to validate the computational models and gain a deeper understanding of the reaction thermodynamics and kinetics.
Computational Modeling for Stereochemical Outcome Prediction
Computational modeling is increasingly used to predict the stereochemical outcome of reactions involving chiral or prochiral reactants, including dienols like this compound which can exist as different stereoisomers ((E,E), (E,Z), (Z,E), (Z,Z)) fishersci.cathegoodscentscompany.comnist.govnih.gov. The stereochemistry of the diene component in cycloaddition reactions, for instance, is known to define the configuration of stereogenic centers in the product nih.gov.
Strategic Applications in Complex Organic Synthesis
Hexa-2,4-dien-1-ol as a Key Building Block for Natural Product Synthesis
This compound and its derivatives serve as important building blocks in the total synthesis of various natural products. The conjugated diene structure is a common motif found in many naturally occurring compounds, and this compound provides a convenient entry into these systems. westmont.edu
Synthesis of Polyketide-Derived Natural Products
Polyketides are a large and diverse group of natural products synthesized through the polymerization of acetyl and malonyl units. rasmusfrandsen.dk The structures of some polyketides incorporate conjugated double bonds, similar to those found in this compound. While direct incorporation of this compound into polyketide chains is not a primary biosynthetic pathway, synthetic strategies for polyketide natural products can utilize this compound or its derivatives as starting materials or intermediates to construct the characteristic carbon skeletons and introduce the required unsaturation patterns. Research into the synthesis of polyketide natural products often involves the construction of complex carbon frameworks, where dienols like this compound can be employed in key coupling or cycloaddition reactions to assemble fragments of the target molecule. uni-muenchen.desyr.edu For instance, substituted this compound derivatives have been identified as components in the defensive secretions of certain organisms, which can be regarded as polyketide-derived or modified isoprenoids, highlighting the structural relationship and potential synthetic connections. nih.govpnas.org
Construction of Modified Isoprenoid Frameworks
Isoprenoids are another vast class of natural products built from five-carbon isoprene (B109036) units. lipidbank.jp While this compound is a C6 compound and not a direct isoprenoid precursor, its conjugated diene structure makes it valuable for constructing modified isoprenoid frameworks or isoprenoid-like structures found in natural products. Synthetic routes to complex terpenes and terpenoids, which are derived from isoprenoid units, can involve the use of dienols in reactions that build the carbon skeleton or introduce specific functionalities and stereochemistry. The flexibility offered by the conjugated diene allows for various transformations, including cycloadditions and coupling reactions, which are essential in assembling the complex cyclic and acyclic structures characteristic of modified isoprenoids. ambeed.combaranlab.org
Enantioselective Synthesis of Biologically Relevant Molecular Scaffolds
Enantioselective synthesis, the synthesis of a single enantiomer of a chiral compound, is crucial for producing biologically active molecules, as different enantiomers can have vastly different biological effects. This compound can be utilized in enantioselective synthesis to construct chiral molecular scaffolds found in biologically relevant compounds. This often involves employing chiral catalysts or auxiliaries in reactions that install stereocenters onto the this compound framework or its derivatives. For example, research has explored the enantioselective Diels-Alder reaction involving dienols to create cyclic systems with defined stereochemistry. researchgate.net Additionally, this compound derivatives can be precursors to chiral intermediates used in the synthesis of natural products with specific stereochemical requirements. researchgate.net
Role as a Reactive Intermediate in Multi-Step Syntheses
This compound's combination of a hydroxyl group and conjugated double bonds makes it a versatile reactive intermediate in multi-step synthetic sequences. solubilityofthings.com The double bonds can undergo various addition reactions, such as hydrogenation, halogenation, and cycloadditions. The allylic hydroxyl group can be easily transformed through oxidation, esterification, or substitution reactions. These transformations allow chemists to introduce new functional groups, alter the oxidation state, or change the connectivity of the molecule during a synthesis. For instance, it can be oxidized to the corresponding aldehyde, hexa-2,4-dienal (sorbaldehyde), which is also a valuable intermediate. lookchem.com The ability of this compound to participate in Diels-Alder reactions with dienophiles like maleic anhydride (B1165640) to form cyclic adducts exemplifies its role in constructing more complex structures from simpler precursors. ens-lyon.fr
Development of Novel Polymeric Materials and Macromolecules Based on Dienol Monomers
The conjugated double bonds in this compound make it a potential monomer or co-monomer for the synthesis of novel polymeric materials. Polymerization of the diene system can lead to polymers with unique structures and properties. Research in this area focuses on utilizing the reactivity of the conjugated double bonds to create polymers with controlled architectures, such as those with specific sequences or branching patterns. researchgate.net The hydroxyl group can also be utilized for further functionalization of the polymer backbone or for linking polymer chains. For example, sorbyl alcohol has been used in the synthesis of polymeric materials, including the preparation of sorbyl ethers of existing polymers. prepchem.comgoogle.com
Utilization in Catalytic Systems and Ligand Design for Organic Reactions
While less extensively documented than its use as a building block, this compound and its derivatives can potentially be utilized in catalytic systems or as ligands in organic reactions. The oxygen atom of the hydroxyl group and the pi system of the conjugated double bonds can potentially coordinate to metal centers, forming ligands for transition metal catalysis. Such ligands could influence the activity, selectivity, and enantioselectivity of various organic transformations. Research in catalysis involving dienols is an ongoing area, exploring how their structural features can be exploited to design more efficient and selective catalytic systems. beilstein-journals.org
Data Tables
While specific quantitative data (e.g., yields for a range of reactions, detailed spectroscopic data for multiple derivatives) that could be presented in interactive tables across all sections were not consistently available in the search results, the following table summarizes some key properties and identifiers for this compound.
| Property | Value | Source |
| CAS Number | 111-28-4, 17102-64-6 ((E,E)-isomer) | thegoodscentscompany.comsigmaaldrich.comchem960.com |
| PubChem CID | 8104 (this compound), 641256 ((E,E)-isomer) | thegoodscentscompany.comchem960.comnih.gov |
| Molecular Formula | C₆H₁₀O | cymitquimica.comnih.gov |
| Molecular Weight | 98.14 g/mol | sigmaaldrich.comnih.gov |
| Physical State | Colorless to yellow liquid (after melting) | chemicalbook.com |
| Boiling Point | ~80 °C at 12 mmHg | chemicalbook.com |
| Density | 0.871 g/mL at 25 °C | chemicalbook.comthegoodscentscompany.com |
| Flash Point | 71.11 °C (160 °F) TCC, 72.22 °C (162 °F) TCC | thegoodscentscompany.comsigmaaldrich.comthegoodscentscompany.com |
| Solubility | Slightly miscible with water, miscible with alcohols, ethers, and oils | solubilityofthings.com |
Biochemical Research Perspectives
Investigations into Enzyme-Catalyzed Transformations of Dienols
Enzyme-catalyzed transformations of dienols like hexa-2,4-dien-1-ol are a subject of biochemical research. These transformations can involve oxidation or reduction reactions, often mediated by specific enzymes.
Studies on Aryl-Alcohol Oxidase and pH Influence on Activity
Aryl-alcohol oxidase (AAO), a fungal flavoenzyme, has been shown to catalyze the oxidative dehydrogenation of a range of unsaturated primary alcohols, including 2,4-hexadien-1-ol. nih.govunizar.es Studies on AAO from Pleurotus eryngii indicate that 2,4-hexadien-1-ol is a very good substrate for this enzyme. unizar.esresearchgate.net
The activity of AAO is influenced by pH. While AAO from Pleurotus eryngii shows a broad pH optimum for activity on veratryl alcohol between pH 4 and 7, its relative activity on 2,4-hexadien-1-ol peaks at pH 3–4 with 30–40% of maximal activity and declines sharply above pH 5. This pH-dependent behavior suggests potential differences in substrate-enzyme binding compared to other substrates like veratryl alcohol, possibly due to the conjugated diene structure of this compound sterically hindering active-site access at higher pH.
Research on AAO from Moesziomyces antarcticus also investigated the influence of pH on its activity towards trans,trans-2,4-hexadien-1-ol. nih.gov These studies typically involve measuring product formation spectrophotometrically at different pH values. nih.gov
Kinetic studies provide detailed insights into the interaction between AAO and its substrates. For Pleurotus eryngii AAO, kinetic parameters such as Km and kcat values are determined for various substrates, including 2,4-hexadien-1-ol. unizar.esresearchgate.net These values help characterize the enzyme's affinity for the substrate and the catalytic efficiency of the reaction.
An example of kinetic data for AAO activity with different substrates is presented below, based on findings from studies on Pleurotus eryngii AAO. unizar.esresearchgate.net
| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1mM-1) |
| 2,4-Hexadien-1-ol | - | - | Very good substrate |
| Veratryl alcohol | ~250-347 | ~80-97 | ~320-390 |
| p-Anisyl alcohol | Low | High | Very high |
| Isovanillyl alcohol | ~418 | ~49 | ~117 |
| Vanillyl alcohol | - | 0.59 | Low |
Note: Specific kinetic values for 2,4-hexadien-1-ol were indicated as being very good but not explicitly quantified with Km and kcat in the provided text snippets, likely due to estimation or specific experimental conditions. unizar.esresearchgate.net
Exploration of other Enzymatic Reductions and Oxidations
Beyond aryl-alcohol oxidase, this compound can undergo other enzyme-catalyzed transformations, including both oxidations and reductions. Enzymatic oxidation can convert the alcohol to corresponding aldehydes or carboxylic acids, while enzymatic reduction can saturate the double bonds. Research indicates that this compound exhibits high enzymatic reactivity, making it a critical substrate for alcohol oxidases and a versatile probe in biochemical studies.
Studies have also explored the enzymatic reduction of related compounds, such as the reduction of 2,4-hexadienal (B92074) to its corresponding alcohol by certain enzymes, demonstrating Michaelis-Menten kinetics. nih.gov While this specific example concerns the aldehyde, it highlights the potential for enzymatic reduction reactions involving the dienol structure.
Enzyme catalysis is increasingly being explored in organic synthesis, including reactions involving diene systems. aalto.fi This suggests potential for the development of enzymatic methods for transforming this compound.
Exploration of Metabolic Pathways Involving Dienol Compounds
Research suggests that compounds with structures similar to this compound might be involved in cell-signaling pathways, potentially influencing metabolic processes. solubilityofthings.com this compound itself is noted as a metabolite found in or produced by Saccharomyces cerevisiae (yeast). nih.gov
Metabolic pathways involving unsaturated fatty alcohols and related compounds are areas of ongoing investigation. For instance, studies on microbial sterol degradation pathways have identified metabolites containing conjugated diene structures, such as 2-hydroxyhexa-2,4-diene-oic acid, which is formed during the degradation of 4-cholestene-3-one. nih.gov While this is a carboxylic acid derivative, its presence in a metabolic pathway highlights the potential for dienol or related structures to be involved in biological transformations.
The use of this compound in studies related to enzyme-catalyzed reactions and metabolic pathways is explicitly mentioned as a scientific research application.
Research on Dienol Analogues and Their Interactions in Cellular Pathways
Research extends to exploring dienol analogues and their interactions in cellular pathways. solubilityofthings.com The conjugated diene system in this compound and its analogues allows for electron delocalization, which contributes to their reactivity and potential interactions with molecular targets and pathways in biological systems. solubilityofthings.com
Studies involving compounds with similar functional groups but altered backbones can provide insights into metabolic pathways in microbial consortia. This suggests that research into this compound analogues could involve investigating their fate and transformations within complex biological communities.
Furthermore, the biological significance of this compound is intriguing, with some studies suggesting involvement in cell-signaling pathways. solubilityofthings.com This area of research likely involves examining how these compounds interact with cellular components and influence downstream biological processes.
Occurrence and Biosynthesis of Dienols in Biological Systems
This compound is known to occur naturally in plants and contributes to the biosynthesis of volatile organic compounds (VOCs) responsible for floral and fruity aromas. medchemexpress.com Its natural occurrence in certain plants and essential oils is of interest, particularly for applications in the fragrance and flavoring industries. solubilityofthings.com
The compound is also identified as a metabolite in Saccharomyces cerevisiae. nih.gov This indicates that biosynthesis of this compound can occur in yeast.
Related compounds, such as 2,4-hexadienal (which can be reduced to this compound), are naturally present as auto-oxidation products of polyunsaturated fatty acids (PUFAs) in organisms. nih.gov This suggests a potential link between fatty acid metabolism and the occurrence of dienols.
Sorbic alcohol, another name for this compound, can be produced from sorbic acid by bacteria in the absence of sulfur dioxide, for instance, in winemaking. This highlights a specific biological pathway leading to the formation of this compound.
Research into the biosynthesis of isoprenoids, which are structurally related to dienols, sometimes involves evaluating pathways that phosphorylate prenyl alcohols using enzymes like kinases and phosphatases. ambeed.com While this compound is not an isoprenoid, studies on the biosynthesis of related unsaturated alcohols can offer relevant insights.
Advanced Research Directions and Future Perspectives
Development of Green Chemistry Approaches for Dienol Synthesis
Future research aims to develop more environmentally benign methods for synthesizing hexa-2,4-dien-1-ol. This includes exploring biocatalytic routes, which utilize enzymes to catalyze reactions under milder conditions, and investigating heterogeneous catalysis, where solid catalysts can be easily separated and reused, minimizing waste. The use of renewable feedstocks as starting materials for this compound synthesis is also a key area of interest in green chemistry. While specific green synthesis methods for this compound are not extensively detailed in the search results, the broader field of green chemistry applied to alcohol and diene synthesis, as well as the synthesis of related compounds from natural sources like sorbic acid, indicates the potential for such approaches researchgate.netperfumerflavorist.com.
Novel Catalytic Systems for Selective Dienol Transformations
Developing novel catalytic systems is crucial for achieving high selectivity in transformations involving this compound. This includes controlling chemo-, regio-, and stereoselectivity in reactions such as oxidation, reduction, cycloadditions, and cross-coupling reactions ethz.ch. For instance, studies have investigated vanadium-catalyzed nitroso hetero-Diels-Alder reactions with this compound, demonstrating varying ratios of products depending on conditions beilstein-journals.orgbeilstein-journals.org. Palladium and ruthenium-based catalysts have been explored for the hydrogenation of related dienes and sorbic alcohol to produce specific hexenols, highlighting the role of metal catalysis in achieving desired regioselectivity researchgate.netperfumerflavorist.com. Future work will likely focus on designing catalysts that enable highly efficient and selective transformations under mild conditions, potentially utilizing organocatalysts, photocatalysts, or well-defined metal complexes.
Integration of Computational and Experimental Methodologies for Rational Design
Integrating computational methods, such as Density Functional Theory (DFT) calculations, with experimental studies is a powerful approach for understanding the reactivity of this compound and rationally designing new reactions and catalysts researchgate.netiucr.org. DFT calculations can provide insights into reaction mechanisms, transition states, and energy profiles, aiding in the prediction of selectivity and the optimization of reaction conditions researchgate.net. Studies have used DFT to analyze the mechanism of Diels-Alder reactions involving 2,4-hexadien-1-ol, examining orbital interactions and energy gaps to understand reactivity and selectivity researchgate.net. This integration allows for a more targeted and efficient approach to developing new synthetic strategies for this compound and its derivatives.
Expanding the Scope of Dienol-Based Reactions for Material Science Innovations
This compound and compounds derived from it hold potential for innovations in material science solubilityofthings.com. The conjugated diene system makes it a valuable monomer or building block for the synthesis of polymers and other functional materials solubilityofthings.com. Research is exploring its use in the development of novel materials with improved properties, including polymers solubilityofthings.com. For example, it can serve as a diene initiator in reversible addition-fragmentation chain-transfer (RAFT) polymerization for synthesizing diene-terminated polymers . The ability to participate in Diels-Alder reactions also allows for the creation of cyclic compounds that can serve as precursors for diverse materials . Future research may focus on utilizing the unique structure of this compound to create polymers with specific architectures or properties, or to synthesize building blocks for advanced materials.
Further Elucidation of Biochemical Roles and Mechanistic Implications in Biological Systems
While this compound is known to occur naturally and has been identified in biological sources like soybeans and yeast, its specific biochemical roles and mechanistic implications in biological systems require further investigation solubilityofthings.comfoodb.ca. Some studies suggest that compounds with similar structures might be involved in cell-signaling pathways solubilityofthings.com. It is also a biochemical reagent used in life science research medchemexpress.comchemsrc.com. Further research is needed to fully understand its potential biological activities, such as reported antimicrobial or anti-inflammatory properties for related compounds, and to elucidate the enzymatic pathways involved in its biosynthesis and metabolism in various organisms . Understanding these roles could lead to new applications in areas like biotechnology or the development of natural products.
Q & A
Basic Research Questions
Q. What are the primary synthesis routes for (2E,4E)-hexa-2,4-dien-1-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : The compound is synthesized via two main routes:
Reduction of (E,E)-2,4-hexadienal using sodium borohydride (NaBH₄) in methanol, achieving ~96% yield .
Catalytic hydrogenation of sorbic acid derivatives (e.g., sorbic acid methyl ester) under controlled H₂ pressure, yielding ~99% .
Stereochemical integrity depends on reaction temperature and catalyst selection (e.g., Pd/C vs. PtO₂). For example, PtO₂ favors retention of trans,trans configuration, while Pd/C may induce partial isomerization .
Q. How is the structural characterization of hexa-2,4-dien-1-ol validated experimentally?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm double-bond geometry (e.g., coupling constants J = 15–16 Hz for trans alkenes) and hydroxyl group positioning .
- Mass spectrometry (HRMS) : Monoisotopic mass (98.073165 Da) and fragmentation patterns validate molecular formula (C₆H₁₀O) .
- Infrared (IR) spectroscopy : O–H stretching (~3300 cm⁻¹) and conjugated C=C absorption bands (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can isomerization during synthesis or storage be mitigated to preserve the trans,trans configuration?
- Methodological Answer : Isomerization occurs via thermal or photochemical [1,3]-sigmatropic shifts. Stabilization strategies include:
- Storage at 2–8°C in amber vials to minimize light/heat exposure .
- Addition of radical inhibitors (e.g., BHT) during synthesis to suppress free-radical-mediated isomerization .
- Monitoring via GC-MS with chiral columns to detect cis isomers early .
Q. What analytical challenges arise in quantifying trace impurities of this compound in complex matrices?
- Methodological Answer : Challenges include:
- Co-elution with structurally similar aldehydes (e.g., sorbic aldehyde) in gas chromatography. Resolution requires polar stationary phases (e.g., DB-WAX) .
- Low UV absorbance necessitates derivatization (e.g., acetylation) for HPLC-UV detection .
- Regulatory limits (e.g., EFSA’s 2–4 mg/kg thresholds in food matrices) demand sub-ppm detection via LC-MS/MS with MRM transitions .
Q. What mechanistic insights explain this compound’s role in [4+2] hetero-Diels-Alder reactions?
- Methodological Answer : The dienol acts as a diene in reactions with nitrosobenzene, forming pyrroloindole derivatives. The mechanism involves:
Initial [4+2] cycloaddition to generate an oxazine intermediate.
Enolization of the aldehyde group, followed by intramolecular cyclization .
Computational studies (DFT) reveal that the trans,trans geometry lowers activation energy by 15–20 kJ/mol compared to cis isomers .
Q. How do computational models predict the compound’s reactivity in radical-mediated polymerizations?
- Methodological Answer : Density functional theory (DFT) simulations highlight:
- High spin density at C3 and C5 positions, favoring radical addition .
- Conjugation between the hydroxyl group and diene system stabilizes transition states, reducing energy barriers by ~30% .
- Validation via electron paramagnetic resonance (EPR) spectroscopy confirms predicted radical intermediates .
Q. How can contradictions in spectral data across studies be resolved?
- Methodological Answer : Discrepancies (e.g., IR peak shifts or NMR splitting patterns) arise from:
- Solvent effects (e.g., DMSO vs. CDCl₃ altering hydrogen bonding) .
- Instrument calibration differences. Cross-validation using NIST reference spectra (e.g., IR Spectrum 3320) is critical .
- Dynamic equilibria (e.g., keto-enol tautomerism) in protic solvents, resolved by low-temperature NMR .
Q. What gaps exist in safety assessments for this compound, and what data are needed for regulatory approval?
- Methodological Answer : The IFRA Expert Panel identifies gaps in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
